(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
(2,4-Dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 4-chlorophenyl group at position 1. The ester moiety consists of a (2,4-dimethylphenyl)methyl group, which introduces steric bulk and aromaticity.
Properties
IUPAC Name |
(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-4-5-15(13(2)10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTUVNLHHXQNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the 2,4-dimethylbenzyl group: This step often involves a nucleophilic substitution reaction where a suitable benzyl halide reacts with the triazole derivative.
Attachment of the 4-chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the 4-chlorophenyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The triazole moiety is known for its broad-spectrum antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
Antitumor Activity
Triazole derivatives have also been investigated for their potential anticancer properties. Studies have reported that certain triazole compounds demonstrate cytotoxic effects on various cancer cell lines. For example, a related compound exhibited IC50 values against MKN-45 and HT-29 cells that were significantly lower than those of established chemotherapeutic agents . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the anticancer activity.
Agricultural Applications
Fungicides
The compound's triazole framework is also relevant in agricultural chemistry as a fungicide. Triazoles are utilized in crop protection due to their ability to inhibit fungal growth. The compound's efficacy could be evaluated through field trials assessing its performance against common agricultural pathogens.
Pesticide Development
The synthesis of new triazole-based pesticides is an area of ongoing research. The incorporation of specific substituents can enhance the bioactivity and selectivity of these compounds towards target pests while minimizing toxicity to non-target organisms .
Material Science
Polymer Chemistry
Triazole compounds are being explored for their role in polymer science due to their ability to form stable complexes with metals and other materials. This property can be harnessed in the development of advanced materials with specific functionalities such as improved thermal stability and mechanical strength .
Supramolecular Chemistry
The unique structural characteristics of triazoles allow them to participate in supramolecular assemblies. This aspect is particularly useful in creating novel materials with tailored properties for applications in sensors and catalysis .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PMC7384432 | Demonstrated significant antibacterial activity against MRSA with MIC values comparable to standard antibiotics. |
| Antitumor | PMC7384432 | Showed potent cytotoxic effects on cancer cell lines with IC50 values indicating higher efficacy than conventional drugs. |
| Agricultural | ChemDiv | Potential use as a fungicide was suggested based on structural similarities to known effective agents. |
| Material Science | MDPI | Explored the use of triazoles in polymer formulations for enhanced material properties. |
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The compound may also interact with cellular pathways, leading to changes in cell function or signaling. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Impact :
- Electronic Effects : The (2,4-dimethylphenyl)methyl group introduces electron-donating methyl groups, which may enhance π-electron density compared to simpler esters (e.g., ethyl or methyl). This could improve adsorption on metal surfaces in corrosion inhibition .
- Steric Effects: The bulkier (2,4-dimethylphenyl)methyl group may hinder close packing on metal surfaces compared to smaller esters but could improve solubility in non-polar environments.
Corrosion Inhibition Performance
Analogous compounds exhibit notable corrosion inhibition properties, particularly in acidic media:
Key Findings :
- The ethyl ester analog demonstrates higher corrosion inhibition efficiency (85%) compared to thiazole-based inhibitors, attributed to the triazole ring’s strong adsorption via N-atom lone pairs .
- The (2,4-dimethylphenyl)methyl variant is expected to show similar or improved performance due to enhanced aromatic π-interactions with metal surfaces. However, experimental data for this specific compound are lacking.
Pharmacological and Physicochemical Properties
Bioactivity
Physicochemical Properties
- Solubility : The (2,4-dimethylphenyl)methyl group likely increases lipophilicity (logP >3) compared to methyl or ethyl esters, favoring membrane permeability in biological systems.
- Thermal Stability : Triazole derivatives generally exhibit high thermal stability (>200°C), suitable for industrial applications .
Biological Activity
The compound (2,4-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate , also known as F152-0020 , is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN3O2
- IUPAC Name : this compound
- SMILES : Cc1c(C(OCc2c(C)cc(C)c...
The structure features a triazole ring which is known for its role in various biological activities including antifungal and anticancer properties.
Biological Activity Overview
The biological activities of F152-0020 have been explored in various studies, revealing its potential as an anticancer agent and a modulator of enzymatic activity.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of triazoles can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The presence of halogen substituents (like chlorine) in the phenyl rings has been correlated with enhanced cytotoxic activity .
The mechanisms through which F152-0020 exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar triazole compounds have shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazole ring can enhance binding affinity to these enzymes .
Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. F152-0020 was noted for its ability to induce apoptosis in A431 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The SAR analysis indicated that the presence of a chlorophenyl group was essential for maximizing anticancer activity .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of various triazole compounds. F152-0020 was tested against AChE and showed promising results with an IC50 value comparable to known inhibitors. This suggests its potential application in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
